2-[(Pyridin-2-ylmethyl)sulfanyl]pyridine-3-carboxylic acid
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Overview
Description
2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a sulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . Another method involves the Diels–Alder reaction, where a key intermediate is formed and subsequently converted to the desired carboxylic acid by reaction with hydrogen at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki–Miyaura coupling is favored for its mild reaction conditions and functional group tolerance, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[(pyridin-2-yl)methyl]sulfanyl}ethan-1-ol: This compound has a similar structure but with an ethanol group instead of a carboxylic acid.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and exhibit a range of biological activities.
Uniqueness
2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10N2O2S |
---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)10-5-3-7-14-11(10)17-8-9-4-1-2-6-13-9/h1-7H,8H2,(H,15,16) |
InChI Key |
GQDPNCISYDIVST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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